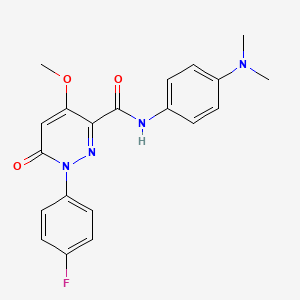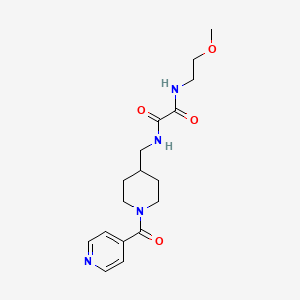![molecular formula C27H26N4O2 B2885487 3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1189863-94-2](/img/structure/B2885487.png)
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide, also known as MPPI, is a novel compound with potential therapeutic applications in the field of neuroscience. This chemical compound has been synthesized in recent years and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
One significant application of compounds structurally related to 3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide involves the synthesis of benzamide-based 5-aminopyrazoles showing anti-influenza virus activity. In a study by Hebishy et al. (2020), novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives were synthesized and tested for their effectiveness against the influenza A virus (subtype H5N1) (Hebishy et al., 2020).
Cardiac Electrophysiology and Beta-Blocking Activity
Compounds with a similar structure have been explored for their potential as class II/III antiarrhythmic agents. Phillips et al. (1992) synthesized a series of novel arylpiperazines, which demonstrated significant prolongation of action potential duration in canine cardiac Purkinje fibers and exhibited beta-receptor affinity in a competitive binding assay. One compound in particular showed promising beta 1-selectivity and potency in vitro (Phillips et al., 1992).
Affinity for Serotonin Receptors
Glennon et al. (1988) reported on arylpiperazine derivatives with high affinity for 5-HT1A serotonin receptors. N4-substitution in arylpiperazines enhanced their affinity for 5-HT1A sites, suggesting potential applications in mood disorders and neuropharmacology (Glennon et al., 1988).
Alpha(1)-Adrenoceptor Antagonists
In the search for alpha(1)-adrenoceptor blocking properties, Betti et al. (2002) synthesized compounds with a structure similar to this compound. These compounds demonstrated good alpha(1)-adrenoceptor affinity and selectivity, indicating their potential in the development of new pharmacotherapies (Betti et al., 2002).
Safety and Hazards
While specific safety and hazard information for “3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide” is not available, it’s important to handle all chemical compounds with care. For example, 1-Methyl-3-phenylpiperazine is classified as Acute Tox. 3 Oral - Skin Corr. 1B, indicating it is toxic if swallowed and causes severe skin burns and eye damage .
Eigenschaften
IUPAC Name |
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-19-8-7-9-20(18-19)26(32)29-24-22-12-5-6-13-23(22)28-25(24)27(33)31-16-14-30(15-17-31)21-10-3-2-4-11-21/h2-13,18,28H,14-17H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTPHPYOIHMUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)
![4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine](/img/structure/B2885408.png)

![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)



![N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2885419.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2885421.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/no-structure.png)

